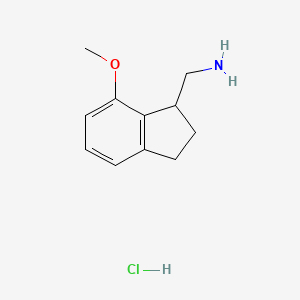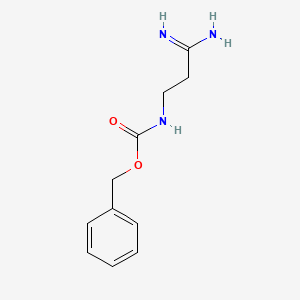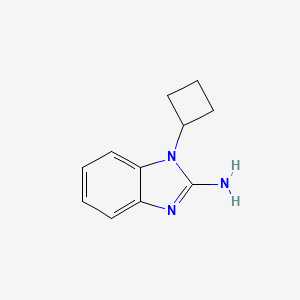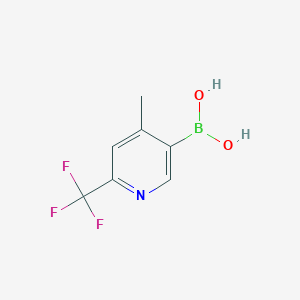
2-Bromo-5-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is an organic compound that features a bromine atom and a diazinane ring attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the diazinane ring. One common method involves the bromination of 5-amino-2-bromobenzoic acid using bromine in the presence of a suitable catalyst. The resulting intermediate is then reacted with a diazinane derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The diazinane ring can participate in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.
Oxidation: Oxidized products include carboxylic acids and ketones.
Reduction: Reduced products include alcohols and alkanes.
科学的研究の応用
2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the diazinane ring can form hydrogen bonds and van der Waals interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: is similar to other brominated benzoic acids and diazinane derivatives.
5-bromo-2-hydroxybenzoic acid: Another brominated benzoic acid with different functional groups.
2,4-dioxo-1,3-diazinan-1-yl derivatives: Compounds with similar diazinane rings but different substituents.
Uniqueness
The uniqueness of 2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
特性
分子式 |
C11H9BrN2O4 |
|---|---|
分子量 |
313.10 g/mol |
IUPAC名 |
2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid |
InChI |
InChI=1S/C11H9BrN2O4/c12-8-2-1-6(5-7(8)10(16)17)14-4-3-9(15)13-11(14)18/h1-2,5H,3-4H2,(H,16,17)(H,13,15,18) |
InChIキー |
BUHDKMHXLOSXPV-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)

![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)

![methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)
![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)

![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)

![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)

![6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)


